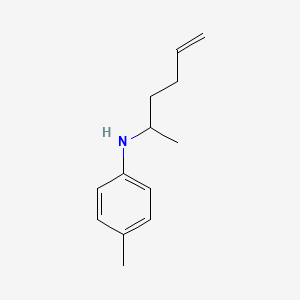

N-(Hex-5-en-2-yl)-4-methylaniline

Description

N-(Hex-5-en-2-yl)-4-methylaniline is a secondary amine derivative featuring a 4-methylaniline (p-toluidine) moiety linked to a hex-5-en-2-yl group. This compound is synthesized via reductive amination or catalytic coupling methods, as demonstrated for its methoxy analog (N-(Hex-5-en-2-yl)-4-methoxyaniline), which achieved an 80% yield and 92% enantiomeric excess using hex-5-en-2-one and p-anisidine . Key spectroscopic data (¹H/¹³C NMR) for related compounds highlight characteristic signals for the allylic chain (δ 4.88–5.76 ppm for vinyl protons) and the aromatic methyl group (δ 2.30–2.40 ppm) .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-hex-5-en-2-yl-4-methylaniline |

InChI |

InChI=1S/C13H19N/c1-4-5-6-12(3)14-13-9-7-11(2)8-10-13/h4,7-10,12,14H,1,5-6H2,2-3H3 |

InChI Key |

BUAOYNVSZDMXDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-4-methylaniline typically involves the reaction of 4-methylaniline with hex-5-en-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(Hex-5-en-2-yl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines .

Scientific Research Applications

N-(Hex-5-en-2-yl)-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

N-(Hex-5-en-2-yl)-4-methoxyaniline

- Structure : Replaces the methyl group on the aniline ring with a methoxy group.

- Synthesis : Achieved via enantioselective reductive amination (80% yield, 92% ee) .

N-Aryl Adamantane Derivatives (e.g., N-(Adamantan-1-ylmethyl)-4-methylaniline)

- Structure : Bulky adamantane substituents replace the hexenyl chain.

- Synthesis : Chan-Lam coupling with Pd(dba)₂/BINAP yields 35–74% .

- Key Differences : Adamantane’s rigidity and steric bulk reduce conformational flexibility, impacting solubility and biological activity. Lower yields compared to hexenyl derivatives suggest steric hindrance in coupling reactions .

N-(Furfurylidine)-4-methylaniline

- Structure : Schiff base with a furan-derived substituent.

- Applications : Demonstrated corrosion inhibition for mild steel in HCl, with inhibition efficiency linked to aromatic π-electron donation .

- Key Differences : The hexenyl group’s allylic double bond may offer distinct electronic effects (e.g., conjugation vs. furan’s aromaticity) influencing corrosion inhibition mechanisms.

Physicochemical Properties

Antinociceptive Activity

- N-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-yl)methyl)-4-methylaniline exhibited significant analgesic activity in mice (50 mg/kg) .

- Hexenyl vs. Oxadiazole Substituents : The hexenyl chain’s hydrophobicity may enhance blood-brain barrier penetration compared to polar oxadiazole derivatives.

Corrosion Inhibition

- N-(Furfurylidine)-4-methylaniline showed efficacy in HCl environments .

Biological Activity

N-(Hex-5-en-2-yl)-4-methylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique aliphatic chain and substitution pattern on the aniline ring influence its reactivity and binding affinity, potentially enhancing its efficacy against various biological pathways involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have been shown to inhibit the growth of various pathogens, suggesting that this compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. Its structural similarity to known anticancer agents allows it to target specific cellular mechanisms involved in tumor growth and proliferation. Preliminary data suggest that it may induce apoptosis in cancer cells, although further research is necessary to elucidate the exact pathways involved .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Aliphatic chain with a methylaniline moiety | Antimicrobial, anticancer | Unique substitution pattern enhances reactivity |

| N-(Hex-5-en-2-yl)-3-methylaniline | Similar structure but different substitution | Moderate cytotoxicity | Explored for cancer therapy |

| N-(Hex-5-en-2-yl)-4-methoxy aniline | Methoxy group substitution | Potential neuroprotective | Modulates enzyme activity significantly |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and application potential.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various aniline derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antimicrobial agent.

Study 2: Anticancer Mechanism

A separate investigation into the anticancer properties of this compound revealed that it induces apoptosis in human breast cancer cells (MCF7) through a caspase-dependent pathway. Flow cytometry analysis showed increased annexin V positivity, confirming its ability to trigger programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.